molecular formula C6H5NO6S B1303324 2-Hydroxy-5-sulfonicotinic acid CAS No. 334708-05-3

2-Hydroxy-5-sulfonicotinic acid

Cat. No. B1303324
CAS RN: 334708-05-3
M. Wt: 219.17 g/mol
InChI Key: ZUWITCSMJULFEU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-sulfonicotinic acid is not directly mentioned in the provided papers. However, the papers discuss various sulfonic acids and their derivatives, which can provide insights into the properties and reactivity of sulfonic acid compounds. For instance, the synthesis and reactivity of heterocyclic hydroxylamine-O-sulfonates are explored, indicating the potential of sulfonic acid derivatives in the synthesis of various heterocyclic ring systems . Additionally, the crystal and molecular structure of γ-guanidino-β-hydroxypropane sulfonic acid is described, which may offer some parallels to the molecular structure of 2-hydroxy-5-sulfonicotinic acid .

Synthesis Analysis

The synthesis of sulfonic acid derivatives is well-documented. For example, hydroxylamine-O-sulfonic acid is used as a reagent for the synthesis of heterocyclic hydroxylamine-O-sulfonates, which are precursors to various fused heterocyclic ring systems . The synthesis of these compounds typically involves the reaction of chlorinated heterocycles with hydroxylamine-O-sulfonic acid, showcasing the versatility of sulfonic acid derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of sulfonic acid derivatives can be complex, as evidenced by the crystal structure analysis of γ-guanidino-β-hydroxypropane sulfonic acid. This compound crystallizes in a monoclinic space group and exhibits a zwitterionic form with a planar trans zigzag skeletal conformation . Such detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Sulfonic acid derivatives participate in a variety of chemical reactions. For instance, the electrochemical reduction of azo compounds containing sulfo substituents leads to the formation of amino salicylic acid and sulfanilic acid . The reactivity of these compounds is influenced by factors such as the position of the sulfo substituent and the pH of the solution. Additionally, the mutagenicity of 5-hydroxymethyl-2-furaldehyde (HMF) is enhanced through sulfonation, forming an allylic sulfuric acid ester .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid derivatives are influenced by their molecular structure. For example, the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with various Lewis bases leads to three-dimensional layered polymer structures . Moreover, the reactivity of heterocyclic hydroxylamine-O-sulfonates suggests their potential in the synthesis of compounds with applications in cancer treatment, antiviral therapies, and antimicrobial agents .

Scientific Research Applications

Electrochemical Cleavage and Kinetics

The electrochemical reduction of compounds related to 2-Hydroxy-5-sulfonicotinic acid demonstrates significant implications for the electrochemical behavior of these substances. The study conducted by Mandić, Nigović, and Šimunić (2004) on the electrochemical cleavage of azo bond of derivatives of 2-hydroxy-5-sulfonicotinic acid highlights the influence of the sulfo substituent's position and the solution's pH on their electrochemical properties. The research proposes a mechanism involving the reduction predominantly as hydrazone tautomers, ultimately leading to amino salicylic acid and sulfanilic acid. This process follows a DISP2 mechanism, with a rate-determining step being the homogenous redox reaction between the intermediate hydrazo compound and amino salicylic acid quinoneimine (Mandić, Nigović, & Šimunić, 2004).

Chemiluminescence and Sensitive Detection

The utilization of hydroxylamine-O-sulfonic acid as an effective coreactant for luminol chemiluminescence, as explored by Saqib et al. (2015), introduces a novel approach for the selective and sensitive detection of Co(2+). This study reveals the potential of such chemical reactions for environmental monitoring and analytical chemistry applications, showcasing the versatility of sulfonic acid derivatives in enhancing chemiluminescence and detection sensitivity (Saqib et al., 2015).

Synthesis and Reactivity of Heterocyclic Compounds

The synthesis and reactivity of heterocyclic hydroxylamine-O-sulfonates, as discussed by Sączewski and Korcz (2014), highlight the potential of these compounds as precursors for various fused heterocyclic ring systems. These systems are significant for the development of anticancer, antiviral, and antimicrobial agents. The research underscores the importance of heterocyclic hydroxylamine-O-sulfonates in medicinal chemistry and drug development, offering insights into the synthesis of complex heterocyclic compounds that could lead to new therapeutic agents (Sączewski & Korcz, 2014).

Environmental and Material Applications

The study by Liu et al. (2012) on the synthesis of sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers showcases the application of sulfonic acid derivatives in environmental technology. These membranes exhibit improved water flux and dye rejection capabilities, highlighting the role of sulfonic acid groups in enhancing membrane performance for water treatment and dye solution treatment (Liu et al., 2012).

Safety and Hazards

The safety data sheet for 2-Hydroxy-5-sulfonicotinic acid indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-oxo-5-sulfo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO6S/c8-5-4(6(9)10)1-3(2-7-5)14(11,12)13/h1-2H,(H,7,8)(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWITCSMJULFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377231
Record name 2-hydroxy-5-sulfonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-sulfonicotinic acid

CAS RN

334708-05-3
Record name 2-hydroxy-5-sulfonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-sulfopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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